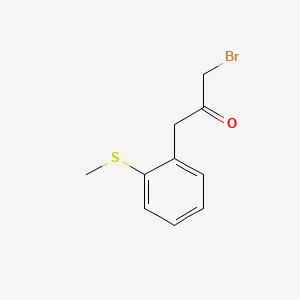
Boc-Gly-Gly-Gly-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Gly-Gly-Gly-Gly-OH, also known as (tert-Butoxycarbonyl)glycylglycylglycylglycine, is an organic compound with the molecular formula C11H19N3O6. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids. The compound is typically a white crystalline powder that is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane, but insoluble in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Gly-Gly-OH generally involves the stepwise addition of Boc-protected glycine units. The process begins with the protection of glycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction forms Boc-Gly-OH. Subsequent steps involve the coupling of Boc-Gly-OH with additional glycine units using coupling reagents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimide (WSCD) in organic solvents .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide elongation. The use of microwave-assisted coupling reactions and environmentally friendly solvents like water has also been explored to reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
Boc-Gly-Gly-Gly-Gly-OH primarily undergoes reactions typical of peptides and amino acids. These include:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or WSCD.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, water-soluble carbodiimide, and bases like sodium hydroxide.
Major Products
The major products of these reactions are extended peptide chains or deprotected amino acids, depending on the reaction conditions and reagents used .
科学研究应用
Boc-Gly-Gly-Gly-Gly-OH is widely used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis, it helps in the construction of complex peptides and proteins.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
作用机制
The primary function of Boc-Gly-Gly-Gly-Gly-OH is to act as a protecting group for amino acids during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step involves the cleavage of the Boc group, typically using strong acids, to yield the free amine . This process ensures the sequential addition of amino acids to form the desired peptide chain .
相似化合物的比较
Similar Compounds
Boc-Gly-Gly-OH: A shorter peptide with similar protecting group properties.
Boc-Gly-OH: The simplest form with a single glycine unit.
Fmoc-Gly-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-Gly-Gly-Gly-Gly-OH is unique due to its longer peptide chain, which provides more versatility in peptide synthesis. Its solubility in organic solvents and stability under various reaction conditions make it a valuable reagent in both research and industrial applications .
属性
分子式 |
C13H22N4O7 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22) |
InChI 键 |
BWUKZCIJVKIEFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)





![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)




![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)

